

For Researchers, Scientists, and Materials Development Professionals

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Compound of Interest

Compound Name: Nickel;tin

Cat. No.: B14718777

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This technical guide provides a comprehensive overview of the reaction-diffusion phenomena occurring at the interface between nickel (Ni) and tin (Sn). This interaction is of critical importance in numerous high-technology fields, particularly in the assembly and manufacturing of electronic components where Ni is frequently used as a barrier layer in solder joints. Understanding the fundamental mechanisms, kinetics, and thermodynamics of the Ni-Sn couple is essential for ensuring the long-term reliability and performance of these components.

This document details the formation of intermetallic compounds (IMCs), the kinetics governing their growth, and the experimental protocols used for their characterization.

Core Reaction Mechanisms and Intermetallic Compound Formation

The interaction between solid nickel and liquid or solid tin is a classic example of a reactive diffusion process. When Ni and Sn are brought into contact at elevated temperatures, they interdiffuse, leading to the formation of a series of intermetallic compounds at their interface. The initial formation of these IMCs is crucial for establishing a strong metallurgical bond.^[1]

The primary IMC that forms and is most commonly observed in Ni-Sn systems, such as in lead-free solder joints, is Ni_3Sn_4 .^{[2][3][4]} Depending on the reaction conditions (temperature, time, and composition), other thermodynamically stable phases predicted by the Ni-Sn phase diagram may also appear, including Ni_3Sn_2 and Ni_3Sn .^{[5][6]} The sequence of IMC layer

formation generally follows the phase diagram, with tin-rich phases forming first, followed by progressively nickel-rich phases.[6]

The growth of the Ni_3Sn_4 layer is typically a diffusion-controlled process, meaning its growth rate is governed by the transport of Ni and Sn atoms through the existing IMC layer.[1] This often results in a parabolic growth law, where the thickness of the layer is proportional to the square root of time.[7]

The Kirkendall Effect and Void Formation

A significant phenomenon in the Ni-Sn diffusion couple is the Kirkendall effect.[8] This effect arises from the disparity in the diffusion rates of the constituent atoms (Ni and Sn) through the intermetallic layer.[8][9] In many diffusion systems, one species diffuses significantly faster than the other. This imbalance in atomic flux is compensated by a counter-flow of vacancies.[10] When these vacancies accumulate at the interface, they can coalesce to form microscopic pores known as Kirkendall voids.[8][10][11] The formation of these voids is a major reliability concern in solder joints, as they can weaken the interface and act as initiation sites for cracks.[11][12][13]

Thermodynamics: The Ni-Sn Phase Diagram

The formation of stable phases in the Ni-Sn system is governed by its equilibrium phase diagram. This diagram maps the stable phases as a function of temperature and composition. The key intermetallic phases in the Ni-Sn system are listed in the table below.

Phase	Composition (at.% Sn)	Crystal Structure (Pearson Symbol)	Space Group
(Ni)	0-10.7	cF4	Fm-3m
$\alpha\text{Ni}_3\text{Sn}$	24.8-25.5	hP8	P63/mmc
$\beta\text{Ni}_3\text{Sn}_2$	36.7-44	hP6	P63/mmc
Ni_3Sn_4	53-57	mC14	C2/m

Table 1: Crystalline properties of major stable phases in the Ni-Sn system. Data sourced from the Journal of Phase Equilibria and Diffusion.[14]

The phase diagram is an indispensable tool for predicting which IMCs will form during soldering and subsequent solid-state aging.

Reaction Kinetics: Growth of Ni_3Sn_4

The rate at which the Ni_3Sn_4 intermetallic layer grows is a critical parameter for predicting the long-term evolution of the solder joint. The growth kinetics are typically analyzed using the empirical power law equation:

$$x = kt^n$$

where x is the IMC layer thickness, k is the growth rate constant, t is time, and n is the time exponent, which provides insight into the growth mechanism. A value of $n \approx 0.5$ indicates a growth process controlled by bulk diffusion.[1] Values of $n < 0.5$, such as 0.33, may suggest that grain boundary diffusion is the dominant transport mechanism.[2][15]

The temperature dependence of the growth rate constant k follows the Arrhenius relationship:

$$k = k_0 \exp(-Q/RT)$$

where k_0 is a pre-exponential factor, Q is the apparent activation energy for growth, R is the gas constant, and T is the absolute temperature.

Quantitative Kinetic Data

The following tables summarize key kinetic parameters for the growth of Ni_3Sn_4 as reported in various studies. It is important to note that these values can vary significantly depending on the specific experimental conditions, such as the solder alloy composition and the type of Ni substrate used (e.g., pure, electroplated, or electroless Ni-P).

Solder System	Substrate	Temperature Range (°C)	Activation Energy (Q) (kJ/mol)	Source(s)
Sn-3.5Ag	Ni	150 - 200	16	[1]
Sn-3.5Ag	Ni	230 - 260	16.9	[15]
Sn-38Pb	Ni/Pd on Cu	200 - 250	25.7	[16]
Pure Sn	Ni	235 - 290	33	[15]
Sn-3.5Ag	Electroless Ni-P	up to 170	49	[7]
Pure Sn	Ni	150 - 220	104	[7]

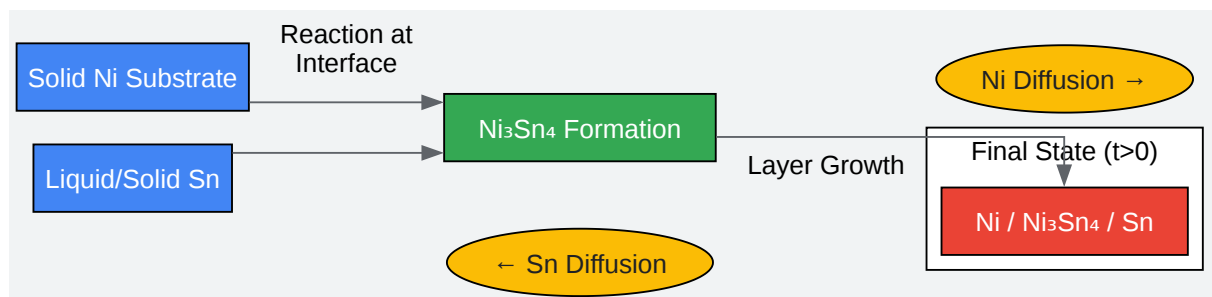
Table 2:
Apparent
Activation
Energies (Q) for
 Ni_3Sn_4 Growth in
Solid-State and
Liquid-State
Reactions.

Solder System	Substrate	State	Time Exponent (n)	Inferred Mechanism	Source(s)
Sn-3.5Ag	Ni	Solid-State	~0.5	Bulk Diffusion Controlled	[1]
Pure Sn	Ni	Liquid-State	0.26 - 0.33	Grain Boundary Diffusion	[15]
Pure Sn	Ni	Liquid-State	~0.33 (early)	Grain Boundary Diffusion	[2]
Pure Sn	Ni	Liquid-State	~0.5 (late)	Bulk Diffusion Controlled	[2]

Table 3: Time Exponents (n) for Ni_3Sn_4 Growth.

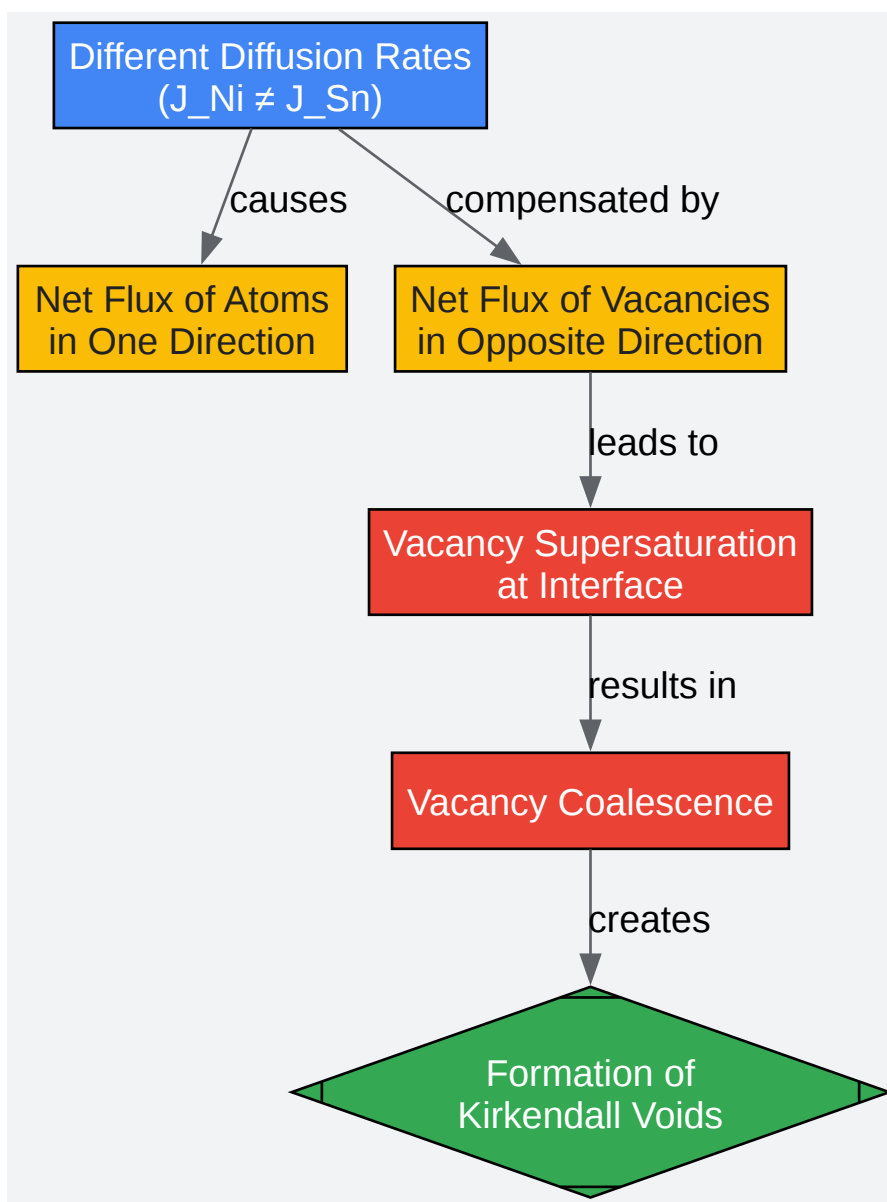
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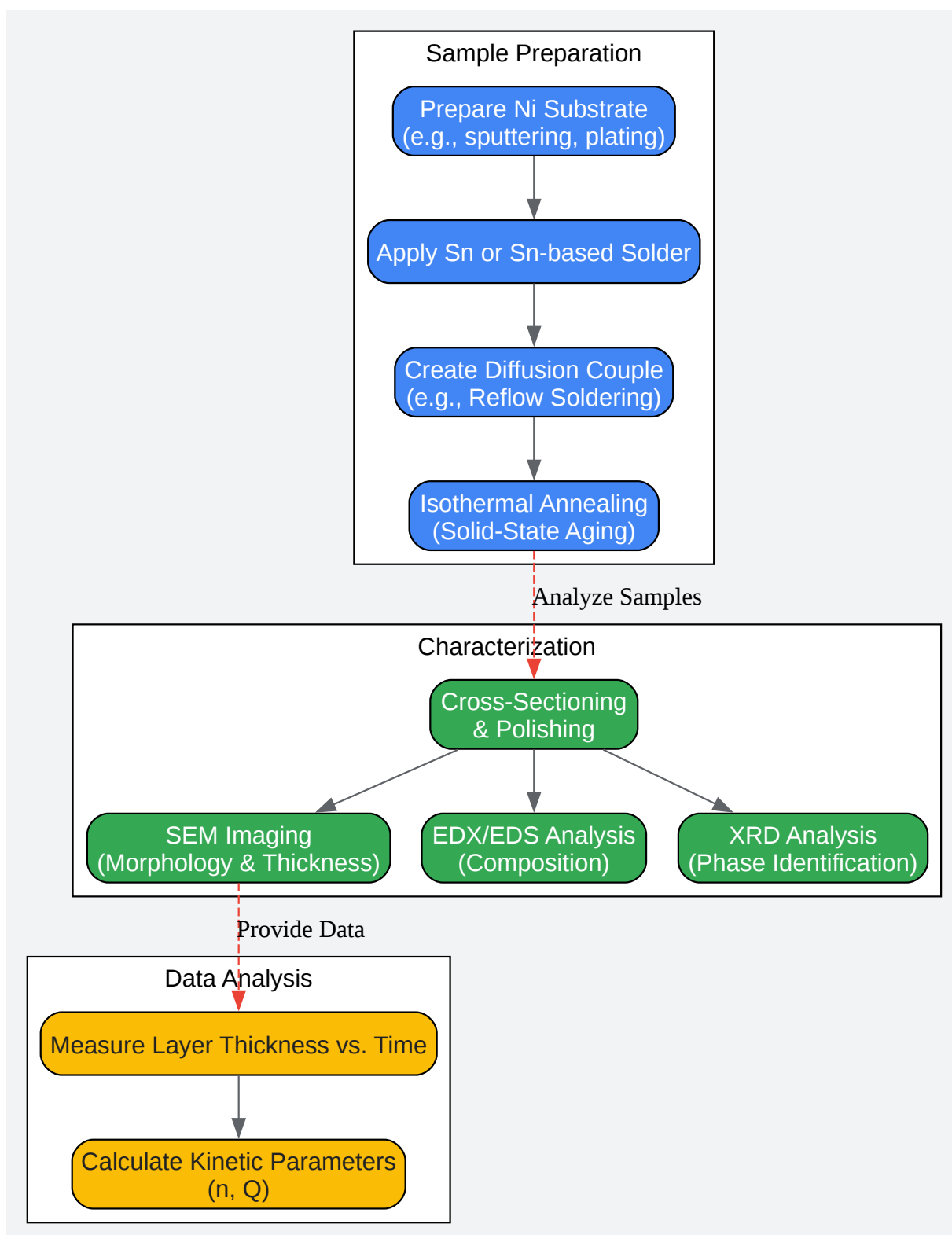
Logical Relationships and Experimental Workflows



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Fig. 1: Reaction pathway for Ni_3Sn_4 formation at the Ni-Sn interface.





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